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Compound Name: Hex-2-ene-2,3-diol

Cat. No.: B15370672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-ene-2,3-diol is a versatile bifunctional molecule containing both a vicinal diol and a

carbon-carbon double bond. This unique combination of functional groups makes it a valuable

building block in organic synthesis, allowing for a variety of transformations to introduce

complexity and chirality. Due to the limited availability of direct literature on hex-2-ene-2,3-diol,
this document provides detailed application notes and protocols based on well-established

reactions of analogous allylic vicinal diols. The principles and reaction conditions described

herein are readily applicable to hex-2-ene-2,3-diol and can serve as a strong starting point for

its use in synthetic campaigns.

Synthesis of Hex-2-ene-2,3-diol
A plausible and efficient method for the synthesis of hex-2-ene-2,3-diol is the stereoselective

dihydroxylation of a corresponding hexene. The Sharpless Asymmetric Dihydroxylation

provides an excellent route to enantiomerically enriched diols.

Protocol 1: Asymmetric Synthesis of (2R,3R)-hex-2-ene-2,3-diol

This protocol is based on the Sharpless Asymmetric Dihydroxylation of (E)-hex-2-ene.

Reaction Scheme:
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Sharpless Asymmetric Dihydroxylation

 (E)-hex-2-ene AD-mix-β
t-BuOH, H₂O, 0 °C (2R,3R)-hex-2-ene-2,3-diol

Click to download full resolution via product page

Caption: Synthesis of (2R,3R)-hex-2-ene-2,3-diol via Sharpless Dihydroxylation.

Experimental Protocol:

To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1,

10 mL per 1 g of AD-mix-β) at 0 °C, add (E)-hex-2-ene (1 mmol).

Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.

Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room

temperature.

Stir for an additional hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes

gradient) to afford the desired diol.

Expected Outcome:

High yield and excellent enantioselectivity (>95% ee) are expected based on analogous

reactions.[1]

Applications in Organic Synthesis
The presence of both alkene and vicinal diol functionalities allows for a range of selective

transformations.
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Diastereoselective Epoxidation
The allylic hydroxyl groups can direct the stereochemical outcome of the epoxidation of the

adjacent double bond, leading to the formation of epoxy diols, which are valuable chiral

building blocks.

Protocol 2: Diastereoselective Epoxidation of (2R,3R)-hex-2-ene-2,3-diol

This protocol is based on the m-CPBA mediated epoxidation of allylic diols.

Reaction Scheme:

Diastereoselective Epoxidation

(2R,3R)-hex-2-ene-2,3-diol m-CPBA
DCM, 0 °C to rt anti-epoxy diol

Click to download full resolution via product page

Caption: Epoxidation of hex-2-ene-2,3-diol.

Experimental Protocol:

Dissolve (2R,3R)-hex-2-ene-2,3-diol (1 mmol) in dichloromethane (DCM, 10 mL) and cool

the solution to 0 °C.

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise over 10 minutes.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by

TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify by flash chromatography to yield the epoxy diol.

Quantitative Data for Analogous Allylic Diols:

Substrate
Analogue

Oxidant Solvent
Diastereomeri
c Ratio
(anti:syn)

Yield (%)

1-Phenyl-2-

propene-1,2-diol
m-CPBA DCM >95:5 85

3-Butene-1,2-diol m-CPBA DCM 90:10 82

Data is representative of similar systems and serves as an estimation.[2]

Protection of the Diol Functionality
For reactions targeting the alkene, protection of the vicinal diol is often necessary. Acetonide

formation is a common and readily reversible protection strategy.

Protocol 3: Acetonide Protection of Hex-2-ene-2,3-diol

Reaction Scheme:

Acetonide Protection

hex-2-ene-2,3-diol 2,2-dimethoxypropane
p-TsOH (cat.), Acetone Protected Diol

Click to download full resolution via product page

Caption: Protection of the vicinal diol as an acetonide.

Experimental Protocol:
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To a solution of hex-2-ene-2,3-diol (1 mmol) in acetone (10 mL), add 2,2-dimethoxypropane

(1.5 mmol).

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol).

Stir the reaction mixture at room temperature for 2 hours.

Quench the reaction with triethylamine (0.1 mL) and concentrate under reduced pressure.

Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to

obtain the protected diol, which can often be used without further purification.

Deprotection: The acetonide group can be readily removed by treatment with a mild acid, such

as aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent.

Double Allylic Substitution
The vicinal diol can be activated to undergo a one-pot double allylic substitution, allowing for

the rapid construction of molecular complexity. This transformation introduces two new

nucleophiles in a regio- and chemoselective manner.

Protocol 4: One-Pot Double Allylic Substitution

This protocol is based on a dual Lewis acid and palladium-catalyzed reaction.[3][4]

Reaction Workflow:
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Double Allylic Substitution Workflow

Hex-2-ene-2,3-diol + Trimethyl Orthoacetate

Lewis Acid (e.g., Sc(OTf)₃) Activation

First Nucleophilic Attack (Nu¹-H)

Intermediate Allylic Acetate

Palladium Catalyst + Second Nucleophile (Nu²)

Final Product

Click to download full resolution via product page

Caption: Workflow for the double allylic substitution of hex-2-ene-2,3-diol.

Experimental Protocol:

To a solution of hex-2-ene-2,3-diol (1 mmol) and the first nucleophile (Nu¹-H, 1.1 mmol) in

anhydrous THF (5 mL), add trimethyl orthoacetate (1.2 mmol).

Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol) and stir at room

temperature for 1-2 hours until the formation of the intermediate allylic acetate is complete
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(monitored by TLC).

To the same reaction vessel, add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 0.025 mmol), a

ligand (e.g., XantPhos, 0.05 mmol), and a solution of the second nucleophile (Nu², 1.5 mmol,

often as a pre-formed sodium or potassium salt).

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

Upon completion, quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

Purify the product by flash column chromatography.

Quantitative Data for Analogous Alkenyl Vicinal Diols:

Nu¹-H Nu² Yield (%)

Benzyl alcohol Sodium dimethylmalonate 75

Phenol Sodium benzenesulfinate 68

Aniline Potassium phthalimide 62

Data is representative of similar systems and serves as an estimation.[3][4]

Conclusion
Hex-2-ene-2,3-diol is a promising building block for organic synthesis. The protocols and data

presented, based on closely related allylic vicinal diols, provide a solid foundation for its

application in the synthesis of complex molecules. The ability to perform stereoselective

transformations on both the alkene and the diol functionalities, either sequentially or in one-pot

procedures, highlights the synthetic potential of this molecule for the drug development and

materials science communities. Further research into the specific reactivity of hex-2-ene-2,3-
diol is warranted and expected to uncover even more diverse applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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